2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-dimethylphenoxy group and a methylquinolinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Quinoline Derivative: The phenoxy intermediate is then coupled with 2-methylquinoline-8-amine under suitable conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the nitrogen atom in the quinoline ring.
Reduction: Reduction reactions could target the chloro group or the carbonyl group in the acetamide moiety.
Substitution: The chloro group in the phenoxy ring is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include quinoline N-oxides or carboxylic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products may include substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Pharmacology: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biochemistry: Study of its interactions with enzymes or receptors.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Use in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-6-yl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-4-yl)acetamide
Uniqueness
The unique structural features of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide, such as the position of the methyl and chloro groups, may confer distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C20H19ClN2O2 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylquinolin-8-yl)acetamide |
InChI |
InChI=1S/C20H19ClN2O2/c1-12-9-16(10-13(2)19(12)21)25-11-18(24)23-17-6-4-5-15-8-7-14(3)22-20(15)17/h4-10H,11H2,1-3H3,(H,23,24) |
InChI Key |
IBGSSKAQTJZESV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)COC3=CC(=C(C(=C3)C)Cl)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.